molecular formula C7H7ClN2O B1592302 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride CAS No. 295327-22-9

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

Cat. No. B1592302
M. Wt: 170.59 g/mol
InChI Key: UKGNEBJXEKPKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound1. However, specific information about “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” is not readily available.



Synthesis Analysis

There are studies on the synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives23. However, specific synthesis methods for “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” are not readily available.



Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one can be found in chemical databases4. However, specific molecular structure analysis for “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” is not readily available.



Chemical Reactions Analysis

Specific chemical reactions involving “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” are not readily available.



Physical And Chemical Properties Analysis

Specific physical and chemical properties of “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” are not readily available.


Scientific Research Applications

Synthesis and Characterization

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has been synthesized and characterized to study its reactivity, showing potential in non-linear optics due to its first hyperpolarizability. This compound demonstrates significant stability and charge transfer capabilities, highlighting its application in developing new materials with unique optical properties (Murthy et al., 2017).

Molecular Reactivity and Structure Analysis

Research into the reactivity and structural analysis of related heterocyclic compounds has advanced understanding of their properties and applications. Studies on the gas phase behavior of 3-hydroxypyridinium radicals and cations as models for hydrogen atom adducts to nitrogen heterocycles have contributed to the knowledge of molecular reactivity, stability, and dissociation pathways, offering insights into the development of new compounds with desired chemical properties (Wolken & Tureček, 1999).

Crystal Structure Elucidation

The elucidation of crystal structures of related compounds, like 4-Pyridylmethyl 1H-pyrrole-2-carboxylate, provides foundational knowledge for understanding the molecular arrangements and interactions that dictate the chemical and physical properties of these compounds. Such analyses are crucial for designing molecules with specific functions, including catalysis, drug design, and material science applications (Wang & Yin, 2007).

Luminescent Probes Development

Coordination polymers based on pyridine-2,6-dicarboxylic acid have been studied for their potential as selective luminescent probes. This research showcases the application of heterocyclic compounds in detecting specific metal ions, such as Zn2+, through significant changes in emission intensity, indicating their utility in analytical chemistry and environmental monitoring (Zhao et al., 2004).

Electronic Structure Analysis

Experimental charge density distribution studies, such as those conducted on 4-chloro-1H-pyrrolo[2,3-b]pyridine, reveal intricate details about the electronic structure, bonding, and intermolecular interactions. These findings provide a deeper understanding of the compound's stability and reactivity, which is essential for the development of new pharmaceuticals and materials with tailored properties (Hazra et al., 2012).

Safety And Hazards

The safety and hazards of related compounds can be found in chemical databases5. However, specific safety and hazard information for “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” is not readily available.


Future Directions

The development of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR and JAK3 has been suggested to have development prospects23. However, specific future directions for “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” are not readily available.


Please consult with a professional in the field for more detailed and accurate information.


properties

IUPAC Name

1,3-dihydropyrrolo[2,3-c]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-7-3-5-1-2-8-4-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGNEBJXEKPKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620760
Record name 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

CAS RN

295327-22-9
Record name 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 50-ml round-bottom flask was added 0.36 g (2.0 mmol) of 3-amino-4-pyridineacetic acid ethyl ester, 15 mL of ether and 10 mL of 10% hydrochloric acid. The resulting biphasic solution was stirred for 16 hours at room temperature. The two phases were separated, and the ether phase was washed with 5 mL of water. The combined aqueous phases were evaporated to dryness to yield 0.285 g of the title compound as a brown solid. 1H NMR (DMSO-d6): δ5.93 (s, 1H), 7.59 (d, J=5.6 Hz, 1H), 8.02 (s,1H), 8.49 (d, J=5.6 Hz, 1H), 12.54 (s, 1H), 14.0 (bs, 1H); C8H6N2O: APCI+MS: m/z 135 (M+H).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 4
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 5
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 6
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.